molecular formula C9H5F4NO B050683 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile CAS No. 119584-74-6

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile

Cat. No. B050683
M. Wt: 219.14 g/mol
InChI Key: KPUXDDKZMLVAEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related polyhalogenated aromatic compounds involves the preparation from corresponding halogenated aldehydes, which can undergo various cycloaddition reactions. For example, pentafluorobenzonitrile derivatives have been synthesized and utilized in cycloaddition reactions to form complex structures (Wakefield & Wright, 1970).

Molecular Structure Analysis

The molecular structure of fluorinated compounds reveals significant insights into their chemical behavior. Studies on the crystal structures of fluorobenzenes show the influence of C−H···F−C interactions, demonstrating the weak acceptor capabilities of the C−F group and its impact on the molecular arrangement (Thalladi et al., 1998).

Chemical Reactions and Properties

Fluorinated aromatic compounds are known for their unique reactivity patterns. For instance, the synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate from chloro-triazine and its utility in fluorination reactions of aromatic substrates highlights the electrophilic aromatic substitution capabilities of fluorinated compounds (Banks et al., 2003).

Scientific Research Applications

  • Photochemical Addition Reactions : Foster et al. (1998) explored the photochemical addition of 2,2,2-trifluoroethanol to benzonitrile, leading to the formation of several addition products. This study provides insights into the mechanism of these reactions and their potential applications in synthetic chemistry (Foster, Pincock, Pincock, & Thompson, 1998).

  • Continuous Flow Iodination : Dunn et al. (2018) described the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile using continuous flow conditions. This process is relevant for the synthesis of various organic compounds, showcasing the utility of fluoro-benzonitrile derivatives in medicinal chemistry and synthesis (Dunn et al., 2018).

  • Synthesis and Cycloaddition Reactions : Wakefield and Wright (1970) investigated the synthesis and cycloaddition reactions of pentafluoro- and pentachloro-benzonitrile N-oxide, derived from similar halogenated benzonitriles. Their research contributes to the understanding of the reactivity of such compounds (Wakefield & Wright, 1970).

  • Synthesis of Medicinal Intermediates : The synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, an intermediate for bicalutamide, was explored by Zhang Tong-bin (2012). This demonstrates the role of fluoro-benzonitrile derivatives in the synthesis of pharmaceuticals (Zhang Tong-bin, 2012).

  • Synthesis of Androgen Receptor Antagonists : Li Zhi-yu (2012) synthesized 4-Isothiocyanato-2-(trifluoromethyl)benzonitrile for the production of MDV3100, an androgen receptor antagonist. This highlights the significance of fluoro-benzonitrile derivatives in the development of novel therapeutics (Li Zhi-yu, 2012).

Safety And Hazards

The safety information for 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile includes several hazard statements: H302, H312, and H332 . The precautionary statements include P260, P270, P280, P402, and P404 . The compound has a GHS07 pictogram and a warning signal word .

properties

IUPAC Name

2-fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F4NO/c10-7-2-1-3-8(6(7)4-14)15-5-9(11,12)13/h1-3H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPUXDDKZMLVAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C#N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372114
Record name 2-fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile

CAS RN

119584-74-6
Record name 2-Fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119584-74-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-fluoro-6-(2,2,2-trifluoroethoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 119584-74-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
JB Hynes, A Pathak, CH Panes… - Journal of heterocyclic …, 1988 - Wiley Online Library
In a search for new methods for preparing 2,4‐diaminoquinazolines having a diversity of substituents in the benzenoid ring, it was found that the reaction of 2,6‐difluorobenzonitrile with …
Number of citations: 41 onlinelibrary.wiley.com
JB Hynes, A Tomažič, CA Parrish… - Journal of heterocyclic …, 1991 - Wiley Online Library
Recently, we reported that appropriately substituted 2‐fluorobenzonitriles undergo cyclization with guanidine carbonate to afford 2,4‐diaminoquinazolines usually in good to excellent …
Number of citations: 23 onlinelibrary.wiley.com

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